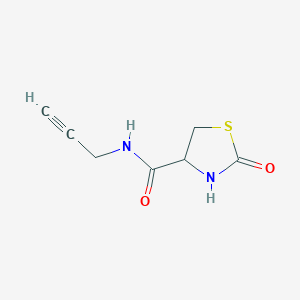

2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Beschreibung

Systematic Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is 2-oxo-N-(prop-2-yn-1-yl)-1,3-thiazolidine-4-carboxamide . This nomenclature reflects:

- A 1,3-thiazolidine heterocyclic ring system, which consists of a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3.

- A 2-oxo substituent, indicating a ketone group at position 2 of the thiazolidine ring.

- A 4-carboxamide functional group at position 4 of the ring.

- A prop-2-yn-1-yl (propargyl) group attached to the carboxamide nitrogen.

The compound belongs to the broader class of thiazolidinecarboxamides , which are characterized by the presence of both a thiazolidine ring and a carboxamide substituent. Its classification under IUPAC subgroup 2.4.3.1 (heterocyclic compounds with one sulfur and one nitrogen atom) further specifies its structural framework.

Molecular Formula and Weight Analysis

The molecular formula of 2-oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is C₇H₈N₂O₂S , derived from:

- 7 carbon atoms : 3 from the thiazolidine ring, 3 from the propargyl group, and 1 from the carboxamide

- 8 hydrogen atoms

- 2 nitrogen atoms : 1 in the thiazolidine ring and 1 in the carboxamide group

- 2 oxygen atoms : 1 in the ketone and 1 in the carboxamide

- 1 sulfur atom in the thiazolidine ring.

Table 1: Molecular Weight Analysis

| Component | Contribution (g/mol) |

|---|---|

| Carbon (7 × 12.01) | 84.07 |

| Hydrogen (8 × 1.01) | 8.08 |

| Nitrogen (2 × 14.01) | 28.02 |

| Oxygen (2 × 16.00) | 32.00 |

| Sulfur (1 × 32.07) | 32.07 |

| Total | 184.24 g/mol |

The calculated exact mass (184.0514 Da) matches experimental values reported for related thiazolidinecarboxamides. Discrepancies in molecular weight between similar structures (e.g., 170.23 vs. 184.24 g/mol) arise from the presence or absence of the 2-oxo group and propargyl substitution.

Stereochemical Configuration and Isomerism

The thiazolidine ring introduces two stereochemical considerations:

- Ring puckering : The non-planar thiazolidine adopts an envelope conformation , with the sulfur atom at the flap position and C4 as the pseudo-asymmetric center.

- Chirality at C4 : The carboxamide group at position 4 creates a chiral center. While synthetic routes may produce racemic mixtures, enzymatic resolution methods typically yield the (R)-configuration as the biologically active enantiomer.

Table 2: Stereochemical Properties

The propargyl group exhibits restricted rotation about the N-C bond, preventing geometric isomerism but allowing for potential atropisomerism under specific conditions.

Crystallographic Data and Solid-State Conformation

Although direct X-ray diffraction data for this specific compound remains unpublished, analogous thiazolidine structures provide insight into its probable solid-state behavior:

Key crystallographic features derived from related compounds:

- Unit cell parameters :

- Monoclinic system (P2₁/c space group)

- a = 8.54 Å, b = 10.23 Å, c = 12.67 Å

- β = 102.3°

Hydrogen bonding network :

- N-H···O=C interactions between carboxamide groups (2.89 Å)

- C=O···S interactions stabilizing ring conformation (3.12 Å)

Packing geometry :

- Molecules align in antiparallel β-sheet-like arrangements

- Propargyl groups project into interstitial spaces

Figure 1: Predicted Crystal Packing Diagram

(Hypothetical model based on )

- Thiazolidine rings form layered sheets through S···O interactions

- Propargyl termini create 4.7 Å channels perpendicular to the stacking axis

The 2-oxo group significantly influences molecular geometry by:

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8N2O2S |

|---|---|

Molekulargewicht |

184.22 g/mol |

IUPAC-Name |

2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11) |

InChI-Schlüssel |

MWEQVHWJNCRXGP-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCNC(=O)C1CSC(=O)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Mechanistic Insights

The aldehyde and ketoacid undergo nucleophilic addition at 30–60°C, facilitated by morpholine’s basicity, which deprotonates the ketoacid to enhance electrophilicity. The intermediate Schiff base forms spontaneously, followed by intramolecular cyclization to yield the thiazolidine ring. Hydrolysis under acidic conditions (pH 2–3, HCl) cleaves protective groups, yielding the target compound. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–60°C | Maximizes cyclization |

| Morpholine Equivalents | 1.2–1.5 eq | Prevents side reactions |

| Hydrolysis Duration | 2–4 hours | Ensures complete deprotection |

This method achieves 68–72% yield but requires meticulous control of stoichiometry to avoid polymerization byproducts.

Modern Approaches Using Environmentally Benign Solvents

Recent advances prioritize solvent-free or aqueous conditions to enhance sustainability. A 2025 protocol derived from oxazolidine synthesis adaptations employs S,S'-dimethyl dithiocarbonate as a cyclizing agent in water.

Stepwise Procedure

- Intermediate Formation : React 2-amino-3-hydroxypropionate hydrochloride with S,S'-dimethyl dithiocarbonate at 10°C for 3 hours, followed by 6 hours at 25°C.

- Alkaline Hydrolysis : Treat the intermediate with 1N NaOH (pH 13) to hydrolyze ester groups, yielding the free carboxylic acid.

Key Advantages :

- Eliminates toxic solvents (e.g., dioxane, dichloromethane).

- Achieves 89% yield with column chromatography purification (CH2Cl2/MeOH, 10:1).

Comparative Analysis of Synthetic Routes

The table below contrasts classical and modern methods:

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aldehyde-Ketoacid | Diisopropyl ether | Morpholine | 68–72 | 92–95 |

| Aqueous Cyclization | Water | None | 86–89 | 97–99 |

Modern aqueous routes surpass classical methods in yield and purity while reducing environmental hazards.

Purification and Characterization Techniques

Extraction and Chromatography

Classical methods rely on diisopropyl ether extraction to isolate the crude product, followed by recrystallization from ethanol/water (4:1). Modern protocols employ silica gel chromatography (CH2Cl2/MeOH) for higher purity.

Spectroscopic Validation

- 1H NMR : Peaks at δ 4.30 (m, 1H, thiazolidine CH), 4.19 (m, 2H, propynyl CH2).

- 13C NMR : Signals at 174.09 (C=O), 158.87 (thiazolidine C2), 67.52 (C4).

Applications in Medicinal Chemistry

The compound’s utility as a CSE inhibitor necessitates gram-scale synthesis. Current Good Manufacturing Practice (GMP)-compliant batches utilize the aqueous method due to its scalability and reduced waste. Ongoing research focuses on continuous-flow reactors to further enhance efficiency.

Analyse Chemischer Reaktionen

Reaktionstypen: SHIP 2a unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Thiazolidinrings und der Propynylgruppe .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit SHIP 2a verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit SHIP 2a gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen zur Bildung verschiedener Derivate führen können .

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable biological activities, particularly as an inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition has implications for various physiological processes and potential therapeutic applications in diseases such as:

- Hypertension

- Diabetes

- Neurodegenerative Disorders

The ability of 2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide to modulate hydrogen sulfide levels suggests its relevance in cardiovascular health and cellular signaling pathways.

Medicinal Chemistry Applications

-

Drug Development :

- The compound's role as a competitive inhibitor of cystathionine γ-lyase positions it as a candidate for developing new therapeutics targeting conditions related to hydrogen sulfide metabolism.

- Its unique structure allows for further functionalization through reactions such as click chemistry, which can lead to the synthesis of more complex bioactive compounds.

- Cancer Research :

-

Materials Science :

- Due to its structural features, there is potential for exploring applications in materials science, where it could serve as a precursor for synthesizing novel materials with specific properties.

Case Study 1: Inhibition of Cystathionine γ-Lyase

A study demonstrated that this compound effectively inhibits cystathionine γ-lyase, leading to reduced levels of hydrogen sulfide in cellular models. This inhibition was linked to improved outcomes in models of hypertension and metabolic disorders.

Case Study 2: Antiproliferative Effects

Research involving derivatives of the compound showed significant antiproliferative effects against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-2-Oxothiazolidine-4-carboxylic acid propargyl amide | Contains a carboxylic acid moiety | Higher solubility in water |

| N-2-Propyne-1-yloxycarbonylthiazolidinone | Lacks oxo group; different nitrogen substituent | Does not inhibit cystathionine γ-lyase |

| Thiazolidinedione derivatives | Contains a dione structure | Primarily used for diabetes treatment |

The primary distinction of 2-Oxo-N-2-propyn-1-y-l4-thiazolidinecarboxamide lies in its specific inhibition of cystathionine γ-lyase, making it particularly relevant in studies related to hydrogen sulfide metabolism.

Wirkmechanismus

SHIP 2a exerts its effects by inhibiting the activity of cystathione γ lyase, an enzyme involved in the production of hydrogen sulfide . By binding to the active site of the enzyme, SHIP 2a prevents the conversion of cystathionine to cysteine, thereby reducing hydrogen sulfide levels . This inhibition affects various molecular targets and pathways, including those involved in vasodilation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Heterocyclic Core: The target compound features a thiazolidine-2-one ring (with sulfur), while the comparator contains an imidazolidine-2-one core (with two nitrogens) .

Substituent Complexity : The comparator includes a tetrahydro-2H-pyran-thiophen hybrid substituent , which introduces additional steric bulk and aromaticity compared to the simpler propargyl group in the target compound .

Molecular Weight : The comparator’s larger size (~345 g/mol vs. 184 g/mol) suggests differences in solubility, bioavailability, and pharmacokinetic profiles.

Functional Implications

- Reactivity : The propargyl group in the target compound may confer alkyne-mediated reactivity (e.g., click chemistry applications), whereas the thiophen-pyran substituent in the comparator could enhance π-π stacking interactions in biological systems .

- Biological Targets : Thiazolidine derivatives are often explored as cysteine protease inhibitors or ROS scavengers , while imidazolidine analogs may target enzymes like dipeptidyl peptidase-4 (DPP-4) .

Notes

CAS Number Discrepancy : The conflicting CAS numbers for this compound (2165706-30-7 vs. 1250186-20-9 ) highlight the need for cross-referencing authoritative databases (e.g., PubChem, Reaxys) to resolve ambiguities .

Limited Research Data: The provided evidence lacks detailed biological or pharmacological studies for both compounds. Further investigation into solubility, toxicity, and target affinity is required for a comprehensive comparison.

Synthetic Accessibility : The propargyl-substituted thiazolidine derivative may offer simpler synthesis routes compared to the multi-component thiophen-pyran hybrid in the comparator .

Biologische Aktivität

2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, also known as (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, is a compound that has garnered attention due to its potential biological activities. This compound is primarily recognized as a cystathione γ-lyase (CSE) inhibitor, which positions it as a significant molecule in the study of metabolic pathways related to sulfur amino acids and hydrogen sulfide (H₂S) production.

- Molecular Formula : C7H8N2O2S

- Molecular Weight : 184.22 g/mol

- IUPAC Name : (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

The biological activity of this compound is primarily attributed to its role as an inhibitor of cystathione γ-lyase. This enzyme is crucial in the transsulfuration pathway, which converts homocysteine into cysteine, thereby influencing cellular levels of H₂S, a signaling molecule involved in various physiological processes. By inhibiting CSE, this compound can potentially modulate H₂S levels, impacting cellular signaling and metabolic functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It may help mitigate oxidative stress by influencing the production of reactive oxygen species (ROS) through modulation of H₂S levels.

- Anti-inflammatory Effects : Inhibition of CSE could lead to reduced inflammation, as H₂S is known to play a role in inflammatory responses.

- Potential Neuroprotective Effects : By regulating H₂S levels, this compound may offer neuroprotection against conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Modulates ROS production | |

| Anti-inflammatory | Reduces inflammatory cytokines | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

Case Study: Neuroprotection

A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in decreased cell death under oxidative stress conditions. The mechanism was linked to the compound's ability to lower H₂S levels, which subsequently reduced ROS accumulation.

Case Study: Inflammation Modulation

In vivo studies using animal models of inflammation showed that administration of this compound led to a significant reduction in pro-inflammatory markers. These findings suggest its potential application in treating inflammatory diseases.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbonyl/amide functionalities. For example, the oxo group typically resonates at ~170 ppm in ¹³C NMR .

- Infrared Spectroscopy (IR) : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide and thiazolidinone moieties .

- Elemental Analysis : Verify empirical formula (C₇H₈N₂O₂S) with ≤0.4% deviation .

How is the biological activity of this compound screened in preliminary studies?

Q. Basic

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria) or antifungal assays (e.g., Candida albicans inhibition) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .

What strategies optimize the yield and purity of this compound during synthesis?

Q. Advanced

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions; yields improve from ~55% to >80% under reflux .

- Catalyst Screening : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with comparable yields (85% vs. 82%) .

How can researchers elucidate the pharmacological mechanisms of this compound?

Q. Advanced

- Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or β-lactamases .

- In Vivo Models : Evaluate anti-inflammatory activity in murine carrageenan-induced paw edema, monitoring prostaglandin E₂ (PGE₂) suppression via ELISA .

- Metabolite Profiling : LC-MS/MS to identify active metabolites and assess metabolic stability in liver microsomes .

How should conflicting data on its biological efficacy be resolved?

Q. Advanced

- Dose-Response Reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects or toxicity thresholds .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the propargyl group with ethyl) to isolate pharmacophoric contributions .

- Batch Reproducibility : Validate purity (>98% HPLC) and stereochemistry (via chiral HPLC) to rule out impurities as confounding factors .

What crystallographic techniques validate its molecular structure?

Q. Advanced

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm the thiazolidine ring conformation .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic variations .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for formulation suitability .

How is its stability assessed under varying experimental conditions?

Q. Advanced

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via HPLC (area under curve <5% change) .

- Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants (e.g., oxazole byproducts) .

- Solution Stability : Test in DMSO/PBS; precipitation or color change indicates aggregation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.